molecular formula C8H4F5NO3 B1404600 4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene CAS No. 1227588-24-0

4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene

Cat. No.: B1404600
CAS No.: 1227588-24-0
M. Wt: 257.11 g/mol
InChI Key: GVXBMRAPMUUKPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to a benzene ringThe trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation or metal hydrides can be used for the reduction of the nitro group.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Reduction: The major product is the corresponding amino compound.

    Substitution: Depending on the substituents introduced, various substituted aromatic compounds can be formed.

    Oxidation: Oxidized derivatives with additional functional groups are the major products.

Scientific Research Applications

4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biomolecules. The nitro group can participate in redox reactions, influencing the compound’s reactivity and potential biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene
  • 4-(Difluoromethoxy)-2-nitro-1-(difluoromethyl)benzene
  • 4-(Difluoromethoxy)-2-amino-1-(trifluoromethyl)benzene

Uniqueness

4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene is unique due to the combination of difluoromethoxy, nitro, and trifluoromethyl groups on a single aromatic ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-(difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO3/c9-7(10)17-4-1-2-5(8(11,12)13)6(3-4)14(15)16/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXBMRAPMUUKPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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